N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-10-14(2)18(15(3)11-13)24(22,23)19-8-7-16-12-21-9-5-4-6-17(21)20-16/h4-6,9-12,19H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPRMATUCJNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often include the use of specific reagents such as arylglyoxals and Meldrum’s acid, which facilitate the formation of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be performed under mild conditions.
Substitution: Substitution reactions often involve the use of halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, arylglyoxals, and Meldrum’s acid. The reaction conditions are typically mild, allowing for efficient functionalization of the imidazo[1,2-a]pyridine scaffold .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Key Structural Components:
- Imidazo[1,2-a]pyridine : Known for its role in many bioactive compounds.
- Sulfonamide Group : Often associated with antibacterial and antifungal activities.
- Trimethylbenzene Substituent : Contributes to lipophilicity and may enhance biological activity.
Example Synthesis Pathway
A typical synthesis pathway involves the reaction of 2-(imidazo[1,2-a]pyridin-2-yl)ethyl amine with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the desired sulfonamide product.
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine demonstrate moderate antifungal activity against strains such as Candida albicans and Trichophyton rubrum .
- Antibacterial Effects : The sulfonamide group is known for its antibacterial properties; compounds containing this group have been effective against various bacterial strains .
Cancer Research
Recent investigations have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy:
- PI3K/Akt/mTOR Pathway Inhibition : Compounds targeting this pathway have shown promising results in inhibiting cell growth in cancer models . The N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-substituted compounds have demonstrated selective inhibition of key kinases involved in tumorigenesis.
Case Study 1: Antifungal Efficacy
A study evaluated a series of imidazo[1,2-a]pyridine derivatives for antifungal activity. The results indicated that certain modifications to the core structure enhanced efficacy against Microsporum gypseum and other fungal pathogens .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies assessed the effects of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-substituted compounds on human cancer cell lines. The findings revealed significant inhibition of proliferation in HCT-116 cells at low concentrations (IC50 = 10 nM), showcasing their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting Sterol 14-alpha demethylase (CYP51), thereby disrupting the cell membrane . This compound may also interact with γ-aminobutyric acid receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia, shares the imidazo[1,2-a]pyridine scaffold.
Alpidem: Anxiolytic agent, also contains the imidazo[1,2-a]pyridine core.
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The compound can be synthesized through various methodologies involving imidazo[1,2-a]pyridine derivatives. The general synthetic route includes the reaction of imidazo[1,2-a]pyridine with sulfonamide precursors under controlled conditions. Detailed procedures typically involve refluxing in solvents like ethanol or acetic acid and purification through crystallization.
Biological Activity Overview
Research indicates that compounds containing the imidazo[1,2-a]pyridine moiety exhibit diverse biological activities including:
- Antifungal Activity : Compounds similar to this compound have shown moderate antifungal effects against various strains such as Candida albicans and Trichophyton rubrum .
- Inhibition of Carbonic Anhydrase : Certain derivatives have been evaluated for their inhibitory effects on carbonic anhydrase (CA), particularly hCA II, demonstrating selective inhibition profiles .
- Kinase Inhibition : Related compounds have shown promising results in inhibiting pathways critical for cancer cell proliferation, particularly the PI3K/Akt/mTOR pathway .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Carbonic Anhydrase Inhibition : By selectively inhibiting hCA II over other isoforms (hCA I, hCA IX), the compound may modulate physiological processes related to tumor growth and metastasis .
- Cell Growth Inhibition : The compound's ability to inhibit key kinases involved in cellular signaling pathways suggests its potential as an anticancer agent. For example, it has shown IC50 values indicating potent inhibition against cancer cell lines .
Case Studies
Recent studies have highlighted the efficacy of related compounds in various biological assays:
-
Antifungal Studies : A series of imidazo[1,2-a]pyridine derivatives were tested against fungal pathogens. The results indicated that modifications to the sulfonamide group could enhance antifungal potency .
Compound Activity Against Candida albicans Activity Against Trichophyton rubrum A Moderate (IC50 = 15 µM) Moderate (IC50 = 20 µM) B High (IC50 = 5 µM) Low (IC50 > 100 µM) - Kinase Inhibition Studies : Another study focused on the inhibition of the PI3K/Akt/mTOR pathway by similar compounds showed significant growth inhibition in HCT-116 cells with an IC50 value of 10 nM .
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency.
- Catalysis : Iodine (I₂) or TBHP (tert-butyl hydroperoxide) enhances cyclization yields via oxidative C–C bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
